molecular formula C12H18O4 B15163101 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate CAS No. 149360-80-5

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate

Cat. No.: B15163101
CAS No.: 149360-80-5
M. Wt: 226.27 g/mol
InChI Key: YMBZXNZJVMOFQV-UHFFFAOYSA-N
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Description

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate is an organic compound with the molecular formula C13H20O4 This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl ester, and a methylene group attached to a propanedioate backbone

Preparation Methods

The synthesis of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be achieved through several synthetic routes. One common method involves the esterification of cyclohexanol with ethyl 2-methylidenepropanedioate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of solid acid catalysts or enzymatic catalysis could be explored to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be compared with similar compounds such as:

    Cyclohexyl ethyl acetate: Similar in structure but lacks the methylene group, leading to different reactivity and applications.

    Ethyl 2-methylidenepropanedioate: Lacks the cyclohexyl group, which affects its physical and chemical properties.

    Cyclohexyl methyl ether: Contains a different functional group, resulting in distinct chemical behavior.

Properties

CAS No.

149360-80-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate

InChI

InChI=1S/C12H18O4/c1-3-15-11(13)9(2)12(14)16-10-7-5-4-6-8-10/h10H,2-8H2,1H3

InChI Key

YMBZXNZJVMOFQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)OC1CCCCC1

Origin of Product

United States

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